3-((Trimethylsilyl)ethynyl)aniline
Overview
Description
3-((Trimethylsilyl)ethynyl)aniline is a chemical compound with the molecular formula C11H15NSi . It has a molecular weight of 189.33 g/mol . This compound is not normally found in nature .
Synthesis Analysis
The synthesis of 2-ethynylaniline derivatives, which are structurally similar to this compound, can be achieved through a palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene .Molecular Structure Analysis
The IUPAC name for this compound is 3-(2-trimethylsilylethynyl)aniline . The InChI code is 1S/C11H15NSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9H,12H2,1-3H3 . The compound’s structure includes a trimethylsilyl group, which consists of three methyl groups bonded to a silicon atom .Physical and Chemical Properties Analysis
This compound has a molecular weight of 189.33 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 189.097376017 g/mol . The topological polar surface area is 26 Ų . It has a heavy atom count of 13 .Scientific Research Applications
Synthesis and Polymer Applications
Poly(bis[4-([trimethylsilyl]ethynyl)anilino]phosphazene), a polymer incorporating 3-((trimethylsilyl)ethynyl)aniline, demonstrates solubility in common organic solvents and thermally curable properties under moderate conditions. This compound was synthesized through a reaction with poly-(dichlorophosphazene) and exhibits potential for advanced material applications (Chang, Rhee, Cheong, & Yoon, 1992).
Complexes and Ligands in Chemistry
2-[(Dimethylamino)methyl]aniline, when reacted with different silyl and stannyl chlorides, including trimethylsilyl, yields various substituted anilines. These anilines are then used to produce germylenes and stannylenes, where this compound plays a role in the synthesis of heteroleptic plumbylene (Vaňkátová et al., 2011).
Organic Synthesis and Reaction Studies
A unique heterocyclic aromatic compound, 8-(2-((trimethylsilyl)ethynyl)phenylamino)-7H-naphtho[1,8-bc]acridin-7-one, was synthesized using this compound, demonstrating its utility in the creation of novel organic structures (Li, Gomes, Gomes, & Duarte, 2008).
Catalysis and Derivative Synthesis
Palladium-catalyzed synthesis of 2-allylindole and 2-allylbenzofuran derivatives from 2-((trimethylsilyl)ethynyl)arenes has been developed, where the presence of the trimethylsilyl group in the alkyne is crucial. This showcases the significance of this compound in facilitating selective synthetic pathways (Chakraborty, Jyothi, & Sinha, 2014).
Electrochemical Applications
Electrochemical studies involving phenylacetylene and chlorotrimethylsilane have revealed the formation of silylated derivatives, such as phenyl(trimethylsilyl)acetylene, indicating potential applications in electrochemistry and material sciences (Jouikov & Salaheev, 1996).
Photophysical and Electrochemical Properties
Novel planar and star-shaped molecules incorporating the this compound structure have been synthesized, showing unusual photoluminescence phenomena and promising luminescent properties. These compounds demonstrate potential in optoelectronic applications due to their unique structural properties (Niu, Lu, Sun, & Li, 2013).
Antifungal Activity
Dihydropyridine acids synthesized from the activation of 3-((trimethylsilyl)ethynyl)pyridine showed notable in vitro antifungal activity against various Candida species, indicating potential medicinal applications. The compounds displayed better binding energy values and lower MIC values compared to fluconazole, a standard antifungal drug (Ballinas-Indilí et al., 2021).
Electronic Structure Studies
Studies on the structure and properties of ethynyl substituted aniline and its cations have been conducted using various computational methods. These studies are crucial for understanding the impact of ethynyl substitution on the electronic structure and spectroscopy of aniline, which is relevant in material science and chemistry (Yang, Zengxia, & Zhang, 2016).
Protection in Grignard Syntheses
The trimethylsilyl group has been used to protect terminal ethynyl groups in Grignard syntheses, illustrating the functional utility of compounds like this compound in organic synthesis and compound protection strategies (Eaborn, Thompson, & Walton, 1967).
Antibacterial Activities of Platinum Ethynyl Complexes
Sugar-containing platinum ethynyl complexes, synthesized using this compound, demonstrated effective antibacterial activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. These findings suggest potential applications in antibacterial treatments and drug development (Paul, Ahmad, Khan, & Younus, 2016).
Safety and Hazards
Properties
IUPAC Name |
3-(2-trimethylsilylethynyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDLPUJBLHKTSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457213 | |
Record name | 3-((Trimethylsilyl)ethynyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110598-30-6 | |
Record name | 3-((Trimethylsilyl)ethynyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[2-(trimethylsilyl)ethynyl]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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